

# Commercial Suppliers of (5-Methylpyridin-3-yl)methanol: A Technical Guide

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## Compound of Interest

Compound Name: (5-Methylpyridin-3-yl)methanol

Cat. No.: B025313

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For Researchers, Scientists, and Drug Development Professionals

**(5-Methylpyridin-3-yl)methanol** (CAS No. 102074-19-1) is a key building block in medicinal chemistry, recognized for its role as a crucial intermediate in the synthesis of various pharmaceutical compounds. This technical guide provides an in-depth overview of its commercial availability, synthesis, and application in drug development, with a focus on quantitative data and detailed experimental protocols.

## Commercial Availability

A range of chemical suppliers offer **(5-Methylpyridin-3-yl)methanol**, catering to diverse research and development needs. The following table summarizes the offerings from several prominent suppliers.

Supplier	Catalog Number	Purity	Available Quantities	Price (USD)
Sigma-Aldrich	AMBH2D6FDF3 A	95%	250 mg, 1 g, 5 g, 10 g, 25 g	\$12.65 (250 mg) - \$196.65 (25 g)
Simson Pharma Limited	-	High Quality (with CoA)	Inquire for details	Inquire for details
BLD Pharm	BD107535	Inquire for details	Inquire for details	Inquire for details[1]
Danyang Hengan Chemical Co., Ltd.	-	≥ 95% (HPLC)	Inquire for details	Inquire for details[2]
ChemicalBook Suppliers	Multiple	Varies (e.g., 99%)	Varies (kg scale available)	Varies[3]
Ambeed, Inc. (via Sigma-Aldrich)	AMBH2D6FDF3 A	95%	250 mg, 1 g, 5 g, 10 g, 25 g	See Sigma-Aldrich pricing

## Synthesis of (5-Methylpyridin-3-yl)methanol

A common laboratory-scale synthesis involves the reduction of a suitable precursor, such as methyl 5-methylnicotinate.

## Experimental Protocol: Reduction of Methyl 5-Methylnicotinate[5]

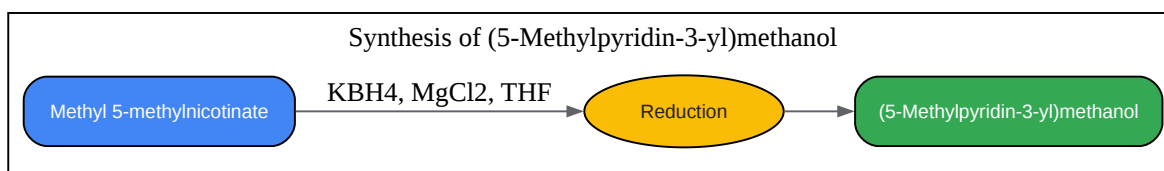
Materials:

- Methyl 5-methylnicotinate
- Magnesium chloride (MgCl<sub>2</sub>)
- Potassium borohydride (KBH<sub>4</sub>)

- Tetrahydrofuran (THF), anhydrous
- Methanol (MeOH)
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Water

Procedure:

- Preparation of the Reducing Agent: In a reaction vessel under an inert atmosphere, mix magnesium chloride, potassium borohydride, and tetrahydrofuran in a molar ratio of 2:2:1. Heat the mixture to 67°C and reflux for 2 hours. Cool the resulting solution (Solution B) to room temperature.
- Reduction Reaction: Dissolve methyl 5-methylnicotinate in tetrahydrofuran. While maintaining the temperature at 40°C, slowly add Solution B dropwise over 1.3 hours. Continue stirring the reaction mixture at 40°C for an additional hour.
- Work-up: Cool the reaction mixture to room temperature. Quench the reaction by adding methanol. Remove the tetrahydrofuran and methanol by rotary evaporation.
- Extraction: To the resulting concentrate, add water and perform three extractions with ethyl acetate.
- Drying and Isolation: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the solution and remove the ethyl acetate by rotary evaporation to yield **(5-Methylpyridin-3-yl)methanol**.



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*Synthesis of (5-Methylpyridin-3-yl)methanol.*

## Application in Drug Development: Synthesis of Rupatadine

(5-Methylpyridin-3-yl)methanol is a key intermediate in the synthesis of Rupatadine, a second-generation antihistamine and platelet-activating factor (PAF) antagonist.<sup>[4]</sup>

## Experimental Protocol: Synthesis of Rupatadine from (5-Methylpyridin-3-yl)methanol<sup>[7][8]</sup>

### Step 1: Chlorination of (5-Methylpyridin-3-yl)methanol

- Dissolve (5-Methylpyridin-3-yl)methanol (51 g) in toluene (255 ml).
- Slowly add thionyl chloride (36.5 ml) while maintaining the temperature between 20-40°C.
- Reflux the reaction mixture at 60°C for 2 hours.
- Distill off the toluene under vacuum to obtain 3-chloromethyl-5-methylpyridine.

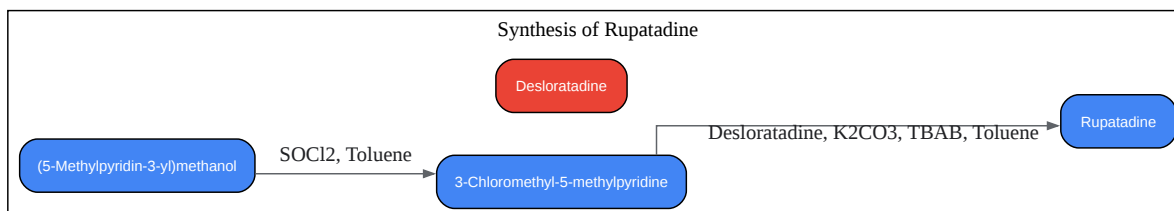
### Step 2: N-alkylation of Desloratadine to form Rupatadine

- Prepare a solution of 3-chloromethyl-5-methylpyridine and Desloratadine in toluene.
- Add potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
- Heat the reaction mixture to 70°C for 6-8 hours.
- After the reaction is complete, perform a work-up including washing with water and brine, followed by drying and concentration to yield crude Rupatadine base.

### Step 3: Formation of Rupatadine Fumarate

- Dissolve the crude Rupatadine base in a suitable solvent like acetone or ethanol.

- Add a solution of fumaric acid in methanol or ethanol and stir at room temperature to precipitate Rupatadine Fumarate.
- Collect the precipitate by filtration.



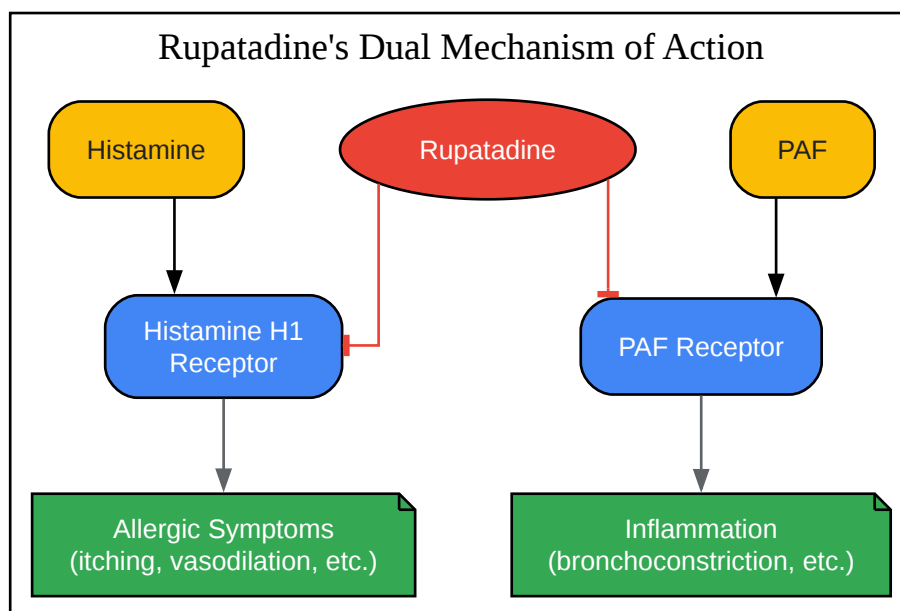
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*Synthesis of Rupatadine from (5-Methylpyridin-3-yl)methanol.*

## Signaling Pathway of Rupatadine

Rupatadine exerts its therapeutic effects through a dual mechanism of action: as a selective antagonist of the histamine H<sub>1</sub> receptor and as an antagonist of the platelet-activating factor (PAF) receptor.<sup>[5][6][7]</sup> This dual antagonism effectively mitigates the symptoms of allergic reactions.

- **Histamine H<sub>1</sub> Receptor Antagonism:** During an allergic reaction, histamine is released from mast cells and binds to H<sub>1</sub> receptors, leading to symptoms like itching, vasodilation, and increased vascular permeability. Rupatadine blocks this interaction, thereby preventing the downstream signaling cascade.<sup>[5][6]</sup>
- **PAF Receptor Antagonism:** Platelet-activating factor is a potent inflammatory mediator that contributes to bronchoconstriction, increased vascular permeability, and chemotaxis of inflammatory cells. By blocking the PAF receptor, Rupatadine inhibits these inflammatory processes.<sup>[5][7]</sup>



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*Signaling pathway of Rupatadine.*

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- To cite this document: BenchChem. [Commercial Suppliers of (5-Methylpyridin-3-yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

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